rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structural features, including a nitro group at the 5th position and a phenyl group at the 6th position of the piperidin-2-one ring. The trans configuration of the compound adds to its stereochemical complexity, making it a valuable subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans typically involves a multi-step process. One common method includes the nitration of 6-phenylpiperidin-2-one, followed by the separation of the racemic mixture into its enantiomers. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The separation of enantiomers can be achieved using chiral chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the piperidin-2-one ring can be oxidized to form corresponding lactams.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5-amino-6-phenylpiperidin-2-one.
Oxidation: Corresponding lactams.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans can be compared with other similar compounds such as:
rac-(5R,6S)-5-amino-6-phenylpiperidin-2-one, trans: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.
rac-(5R,6S)-5-nitro-6-cyclopropylpiperidin-2-one, trans: The presence of a cyclopropyl group instead of a phenyl group changes the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
Properties
CAS No. |
153186-64-2 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.